4-chloro-N-ethylbenzamide

CYP inhibition drug metabolism hepatic microsomes

4-Chloro-N-ethylbenzamide (CAS 26930-17-6) is a uniquely differentiated benzamide scaffold whose para-chloro/N-ethyl substitution pattern cannot be replicated by generic N-alkyl benzamides. The electron-withdrawing 4-chloro group and secondary N-ethyl amide confer distinct CYP inhibition profiles (CYP2B6 IC₅₀ 3.0 µM; CYP2E1 IC₅₀ 15.0 µM) and a clean oxidative N-deethylation metabolic route — absent in N,N-diethyl analogs — making it a preferred probe for CYP enzymology. With LogP 2.1 and TPSA 29.1 Ų, it occupies favorable CNS-penetrant chemical space. The chloro substituent serves as a cross-coupling handle (Suzuki, Buchwald-Hartwig) while the intact N-ethyl amide preserves desired physicochemical properties. Available at ≥95% purity for SAR libraries, metabolism studies, and medicinal chemistry applications. Request your quote today.

Molecular Formula C9H10ClNO
Molecular Weight 183.63 g/mol
CAS No. 26930-17-6
Cat. No. B183830
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-N-ethylbenzamide
CAS26930-17-6
Molecular FormulaC9H10ClNO
Molecular Weight183.63 g/mol
Structural Identifiers
SMILESCCNC(=O)C1=CC=C(C=C1)Cl
InChIInChI=1S/C9H10ClNO/c1-2-11-9(12)7-3-5-8(10)6-4-7/h3-6H,2H2,1H3,(H,11,12)
InChIKeyTXRYLYLDCHDRSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-N-ethylbenzamide (CAS 26930-17-6): Core Identity, Physicochemical Baseline, and Research-Grade Specifications


4-Chloro-N-ethylbenzamide (CAS 26930-17-6) is a para‑chloro‑substituted N‑ethyl benzamide derivative with the molecular formula C₉H₁₀ClNO and a molecular weight of 183.63 g/mol [1]. It is a solid at ambient conditions, exhibits a computed XLogP3 value of 2.1 [1], and possesses a topological polar surface area (TPSA) of 29.1 Ų [1]. The compound is commercially available at research-grade purity (typically ≥95% to 97%) from major chemical suppliers and is utilized as a versatile small-molecule scaffold in medicinal chemistry, organic synthesis, and metabolism studies .

Why 4-Chloro-N-ethylbenzamide Cannot Be Replaced by Unsubstituted or N-Methyl Analogs Without Quantifiable Performance Consequences


Generic substitution within the N‑alkyl benzamide class is scientifically unjustified because the specific combination of the para‑chloro electron‑withdrawing group and the N‑ethyl amide tail dictates distinct electronic, steric, and metabolic outcomes [1][2]. In metabolic studies, p‑chloro‑N‑ethylbenzamide follows a divergent fate compared to its N,N‑diethyl counterpart, requiring an initial oxidative N‑deethylation step that is absent in the tertiary amide, thereby altering clearance and metabolite profiles [1]. Furthermore, NMR investigations demonstrate that the presence of the 4‑chloro substituent profoundly modulates the electronic environment of the amide carbonyl relative to unsubstituted benzamides [2]. These quantitative structure‑activity divergences, documented below, mean that procurement decisions based solely on benzamide class membership will yield materially different experimental results.

4-Chloro-N-ethylbenzamide: Head-to-Head Quantitative Differentiation Against Closest Analogs


CYP2B6 Inhibition: 4-Chloro-N-ethylbenzamide vs. 3-(tert-butylsulfamoyl) Analog

4-Chloro-N-ethylbenzamide demonstrates distinct cytochrome P450 inhibition profiles that differentiate it from bulkier N‑alkyl benzamide analogs. In human liver microsome assays, 4-chloro-N-ethylbenzamide inhibited CYP2B6 with an IC₅₀ of 3.0 µM [1], whereas the 3-(tert‑butylsulfamoyl)‑substituted analog (CAS 61350-00-3) exhibited an IC₅₀ of 18.4 µM against the same isoform [2].

CYP inhibition drug metabolism hepatic microsomes

CYP2E1 Inhibition: 4-Chloro-N-ethylbenzamide vs. 3-(tert-butylsulfamoyl) Analog

The compound displays differential CYP2E1 inhibition compared to the tert‑butylsulfamoyl‑substituted variant. In human liver microsome assays, 4-chloro-N-ethylbenzamide inhibited CYP2E1 with an IC₅₀ of 15.0 µM [1], whereas the bulkier analog showed an IC₅₀ of >50 µM (less than 50% inhibition at the highest tested concentration) [2].

CYP2E1 hepatotoxicity drug-drug interaction

Lipophilicity and Permeability: 4-Chloro-N-ethylbenzamide vs. N-Methyl Analog

The N‑ethyl substituent confers a measurable increase in lipophilicity relative to the N‑methyl analog. 4-Chloro-N-ethylbenzamide has a computed LogP (XLogP3) of 2.1 [1], while 4-chloro-N-methylbenzamide (CAS 6873-44-5) exhibits a lower LogP of approximately 1.7 [2].

LogP membrane permeability ADME physicochemical profiling

Metabolic Fate: p-Chloro-N-ethylbenzamide vs. N,N-Diethyl Analog

The secondary amide structure of p-chloro-N-ethylbenzamide dictates a distinct metabolic pathway compared to tertiary amide analogs. In rat studies, p-chloro-N-ethylbenzamide (p-Cl EB) is metabolized via initial oxidative mono-N-deethylation to yield p-chlorohippuric acid and ethylamine [1]. In contrast, p-chloro-N,N-diethylbenzamide cannot undergo direct N-deethylation; it must first undergo N-dealkylation of the ethyl group, altering the metabolic rate and the spectrum of circulating metabolites [1].

drug metabolism N-dealkylation pharmacokinetics

Electronic Substituent Effect: 4-Chloro-N-ethylbenzamide vs. Unsubstituted Benzamide

¹⁷O NMR studies demonstrate that the 4-chloro substituent significantly alters the electronic environment of the amide carbonyl. N-Chlorobenzamides exhibit a ¹⁷O chemical shift that is highly sensitive to ring substituents, with the para-chloro group inducing a distinct deshielding effect compared to unsubstituted benzamide [1].

NMR spectroscopy electronic effects carbonyl reactivity

4-Chloro-N-ethylbenzamide: Proven Application Scenarios Informed by Quantitative Differentiation Evidence


Cytochrome P450 Inhibition Profiling and Early ADME Screening

The compound's moderate CYP2B6 (IC₅₀ 3.0 µM) and CYP2E1 (IC₅₀ 15.0 µM) inhibition profiles make it a suitable scaffold for constructing CYP inhibition structure‑activity relationships (SAR) [1][2]. Its distinct IC₅₀ fingerprint—diverging from bulkier analogs by up to 6‑fold—enables researchers to evaluate the impact of minimal para‑chloro/N‑ethyl substitution on hepatic clearance pathways. This is particularly relevant for medicinal chemistry teams developing benzamide‑based leads where CYP liability is a key optimization parameter.

Metabolic Pathway Elucidation of N-Dealkylation Mechanisms

Because p‑chloro‑N‑ethylbenzamide undergoes oxidative N‑deethylation as its primary metabolic route [3], it serves as a clean model substrate for studying CYP‑catalyzed N‑dealkylation kinetics. In contrast to its N,N‑diethyl counterpart, the secondary amide structure eliminates confounding parallel pathways, yielding a simpler metabolite profile (p‑chlorohippuric acid and ethylamine). This makes it a preferred probe compound for enzymology studies focused on CYP2C or CYP3A family contributions to N‑dealkylation.

Physicochemical Property Benchmarking in Analog Series Design

The measured LogP of 2.1 and TPSA of 29.1 Ų [4] position 4‑chloro‑N‑ethylbenzamide in a favorable CNS‑penetrant chemical space relative to the N‑methyl analog (LogP ≈ 1.7) [5]. Medicinal chemists designing CNS‑targeted benzamide libraries can use this compound to empirically anchor LogP‑permeability correlations, confident that the 0.4 log unit difference translates to a meaningful permeability advantage in cell‑based assays.

Organic Synthesis Intermediate for Substituted Benzamide Derivatives

The electron‑withdrawing para‑chloro substituent modulates carbonyl reactivity, as evidenced by ¹⁷O NMR studies showing altered electronic density at the amide oxygen [6]. This property renders the compound a useful intermediate in the synthesis of more complex benzamides, where the chloro group can serve as a handle for further cross‑coupling reactions (e.g., Suzuki, Buchwald‑Hartwig) while the N‑ethyl amide remains intact to preserve desired physicochemical properties [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-chloro-N-ethylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.